N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex amide compounds containing multiple heterocyclic substituents. The International Union of Pure and Applied Chemistry name can be systematically constructed as N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(2-methoxyphenyl)methyl]oxamide, where the oxamide designation refers to the ethanediamide core structure. This nomenclature reflects the compound's dual amide functionality, with the N' and N designations distinguishing between the two nitrogen-containing substituents attached to the central oxamide framework.
The compound can be systematically identified through its structural components, beginning with the furan-2-yl moiety, which represents a five-membered aromatic heterocycle containing oxygen. The piperazine ring system constitutes a six-membered saturated heterocycle containing two nitrogen atoms in the 1,4-positions, which is further substituted with a 4-methoxyphenyl group. The ethanediamide core provides the central linking unit between the furan-containing and methoxyphenyl-containing domains of the molecule. This systematic approach to nomenclature ensures unambiguous identification of the compound in chemical databases and scientific literature.
The Chemical Abstracts Service registry system provides a unique numerical identifier for this class of compounds, with closely related structural analogs being assigned specific registry numbers for database cataloging purposes. The systematic identification also involves consideration of stereochemical aspects, though the current compound does not contain defined chiral centers that would require additional stereochemical descriptors in the nomenclature.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C27H32N4O5, reflecting the compound's substantial molecular complexity. This formula encompasses twenty-seven carbon atoms, thirty-two hydrogen atoms, four nitrogen atoms, and five oxygen atoms, distributed across the various structural domains of the molecule. The molecular weight calculation yields 492.6 grams per mole, positioning this compound in the intermediate molecular weight range typical of many bioactive pharmaceutical compounds.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C27H32N4O5 |
| Molecular Weight | 492.6 g/mol |
| Carbon Atoms | 27 |
| Hydrogen Atoms | 32 |
| Nitrogen Atoms | 4 |
| Oxygen Atoms | 5 |
The elemental composition analysis reveals a carbon content of approximately 65.85%, hydrogen content of 6.55%, nitrogen content of 11.38%, and oxygen content of 16.23%. These percentages reflect the predominantly organic nature of the compound while highlighting the significant heteroatom content contributed by the nitrogen and oxygen functionalities. The molecular weight falls within the range considered favorable for oral bioavailability according to Lipinski's rule of five, though the compound's multiple hydrogen bond acceptors may influence its pharmacokinetic properties.
The molecular formula can be systematically verified through high-resolution mass spectrometry, which provides exact mass measurements for molecular ion peaks. The theoretical exact mass for the molecular ion would be calculated based on the most abundant isotopes of the constituent elements. The presence of multiple nitrogen atoms introduces the possibility of observing isotope patterns in mass spectrometric analysis, particularly due to the natural abundance of nitrogen-15.
Three-Dimensional Conformational Analysis
The three-dimensional conformational landscape of this compound is characterized by significant conformational flexibility arising from multiple rotatable bonds throughout the molecular structure. The compound exhibits freedom of rotation around the bonds connecting the furan ring to the ethyl linker, the ethyl linker to the piperazine nitrogen, and the piperazine ring to the methoxyphenyl substituent. Additionally, the ethanediamide core provides rotational flexibility around both carbonyl-nitrogen bonds, allowing for various spatial orientations of the two major molecular domains.
The piperazine ring adopts a chair conformation in its lowest energy state, with the 4-methoxyphenyl substituent preferentially occupying an equatorial position to minimize steric interactions. The furan ring maintains planarity due to its aromatic character, and its orientation relative to the adjacent ethyl chain can vary depending on the overall conformational state of the molecule. The methoxyphenyl groups can adopt various orientations, with the methoxy substituents capable of both coplanar and perpendicular arrangements relative to their respective benzene rings.
Computational conformational analysis using molecular mechanics and quantum mechanical methods reveals multiple low-energy conformers within a relatively narrow energy range. The conformational flexibility of the molecule may contribute to its ability to interact with multiple biological targets through induced-fit mechanisms. The presence of hydrogen bond donors and acceptors within the ethanediamide core enables intramolecular hydrogen bonding interactions that can stabilize specific conformational states.
| Conformational Parameter | Range |
|---|---|
| Furan-ethyl dihedral angle | 0-360° |
| Piperazine chair flip energy | ~10 kcal/mol |
| Methoxy rotation barrier | ~2-4 kcal/mol |
| Amide bond rotation | >15 kcal/mol |
The three-dimensional structure also exhibits potential for intermolecular interactions through π-π stacking of the aromatic rings and hydrogen bonding through the amide functionalities. These interactions become particularly relevant in the solid state and in biological environments where the compound may interact with protein targets.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, High Resolution Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through detailed analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the furan ring protons in the 6.5-7.9 parts per million region, with the furan 2-position proton appearing as a distinct singlet. The aromatic protons from the methoxyphenyl groups generate complex multiplets in the 6.8-7.3 parts per million range, with the methoxy protons appearing as sharp singlets around 3.3-3.9 parts per million.
The piperazine ring protons contribute characteristic multipets in the aliphatic region, typically observed between 2.5-3.9 parts per million, with the nitrogen-adjacent methylene protons being slightly deshielded compared to the central ring methylenes. The ethyl linker protons connecting the furan and piperazine moieties appear as complex multiplets in the 2.6-3.6 parts per million region. The amide protons, when observable, typically appear as broad signals in the 5.0-6.0 parts per million range, though these may undergo rapid exchange depending on the solvent and temperature conditions.
| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Furan H-5 | 6.65-6.66 | multiplet |
| Furan H-4 | 6.74-6.75 | multiplet |
| Furan H-3 | 7.04-7.05 | multiplet |
| Aromatic protons | 6.84-6.94 | doublets |
| Methoxy groups | 3.29-4.01 | singlets |
| Piperazine protons | 3.05-3.89 | multiplets |
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbons of the ethanediamide core in the 160-170 parts per million region, characteristic of amide functionalities. The aromatic carbons from the furan and methoxyphenyl rings appear in the 110-160 parts per million range, with the furan carbons being distinguishable from the benzene ring carbons through their specific chemical shift patterns. The methoxy carbons appear around 55-60 parts per million, while the aliphatic carbons of the piperazine ring and ethyl linker are observed in the 20-70 parts per million region.
Fourier transform infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies of the major functional groups. The compound exhibits strong absorption bands around 3300-3400 wavenumbers corresponding to nitrogen-hydrogen stretching vibrations of the amide groups. The carbonyl stretching frequencies appear in the 1620-1680 wavenumber region, with the exact position depending on the degree of conjugation and hydrogen bonding. The aromatic carbon-carbon stretching vibrations contribute bands in the 1450-1600 wavenumber region, while the methoxy groups exhibit characteristic carbon-oxygen stretching around 1200-1300 wavenumbers.
High resolution mass spectrometry confirms the molecular formula through accurate mass determination of the molecular ion peak. The compound typically exhibits a prominent molecular ion peak at mass-to-charge ratio 492.6, corresponding to the protonated molecular ion in positive ion mode. Fragmentation patterns reveal characteristic losses corresponding to the methoxyphenyl groups and the furan moiety, providing structural confirmation through mass spectral interpretation. The high resolution capability enables distinction from closely related isomers and confirms the elemental composition through precise mass measurements.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O5/c1-34-22-11-9-21(10-12-22)30-13-15-31(16-14-30)23(25-8-5-17-36-25)19-29-27(33)26(32)28-18-20-6-3-4-7-24(20)35-2/h3-12,17,23H,13-16,18-19H2,1-2H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHULUDEJKLGBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CC=CC=C3OC)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino)butanoic acid . The imine–imine rearrangement is initiated by potassium hydride to give a thermodynamically more stable product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The piperazine ring can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the piperazine ring may produce various piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is with a molecular weight of approximately 483.6 g/mol. Its structure includes a furan ring, piperazine moiety, and methoxyphenyl groups, which contribute to its biological activity. The compound's unique structural features enable it to interact with various biological targets, making it a candidate for drug development.
Pharmacological Applications
-
Dopamine Receptor Modulation :
- Research indicates that compounds with similar structures exhibit activity at dopamine receptors, particularly D3 and D2 subtypes. These receptors are critical in the treatment of schizophrenia and Parkinson's disease. Modifications in the piperazine structure can enhance selectivity and potency against these receptors, potentially leading to new therapeutic agents for managing these conditions .
- Antidepressant Activity :
- Antipsychotic Properties :
Case Studies and Research Findings
Synthesis and Development
The synthesis of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide involves several steps, including the formation of the piperazine ring and subsequent functionalization with furan and methoxy groups. Research has focused on optimizing synthetic routes to improve yield and purity, which is crucial for further pharmacological testing.
Toxicology and Safety Profile
Understanding the safety profile of this compound is essential for its development as a therapeutic agent. Initial toxicological assessments suggest that derivatives of this class exhibit acceptable safety margins; however, comprehensive studies are required to establish a full toxicological profile before clinical applications can be considered .
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Features of Analogs
Key Research Findings
Substituent Impact on Receptor Binding
- Target Compound: Dual methoxy groups may enhance binding to aromatic-rich receptors (e.g., 5-HT receptors) compared to Compound A’s diethylamino group, which prioritizes basicity over π-π interactions .
- Compound C : The nitro group’s electron-withdrawing effects could alter electronic distribution, affecting ligand-receptor interactions .
Physicochemical Properties
Biological Activity
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide is a synthetic organic compound belonging to the class of piperazine derivatives. Its unique structure, characterized by a furan ring and methoxyphenyl groups, has attracted significant interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of . The presence of multiple functional groups suggests a diverse range of interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H31N3O4 |
| Molecular Weight | 373.51 g/mol |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is hypothesized that the compound may act as a ligand for neurotransmitter receptors, potentially modulating their activity. This modulation can influence several signaling pathways, including those associated with pain perception, inflammation, and neuroprotection.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant properties. For instance, studies have shown that piperazine derivatives can enhance serotonin receptor activity, which is crucial for mood regulation .
Antimicrobial Activity
Preliminary studies have demonstrated that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves the inhibition of bacterial growth through interference with cellular processes. In vitro assays have shown effectiveness comparable to standard antibiotics, suggesting potential as an alternative therapeutic agent in treating infections .
Antitumor Activity
The compound's structural components may also contribute to its antitumor activity. Similar piperazine derivatives have been investigated for their ability to inhibit cancer cell proliferation. Studies indicate that modifications in the phenyl ring can enhance cytotoxic effects against specific cancer cell lines, making this compound a candidate for further development in oncology .
Case Studies
- Antidepressant Activity : A study explored the effects of various piperazine derivatives on depression models in rodents. Results indicated that compounds with methoxy substitutions showed significant reductions in depressive behaviors, correlating with increased serotonin levels in the brain.
- Antimicrobial Efficacy : In a comparative analysis, N-[2-(furan-2-yl)-...]-N'-[(2-methoxyphenyl)methyl]ethanediamide was tested against Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited bacterial growth effectively, suggesting its potential use as an antimicrobial agent .
- Anticancer Potential : A recent study evaluated the cytotoxic effects of piperazine derivatives on human cancer cell lines. The data revealed that certain structural modifications significantly enhanced their anticancer activity, indicating a promising avenue for drug development .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can researchers optimize yield and purity?
Methodological Answer:
The synthesis of this compound likely involves a multi-step approach:
- Step 1: Formation of the piperazine-ethyl-furan intermediate via nucleophilic substitution between 4-(4-methoxyphenyl)piperazine and 2-(furan-2-yl)ethyl bromide.
- Step 2: Coupling the intermediate with N-[(2-methoxyphenyl)methyl]ethanediamide using carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Optimization:
- Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis of reactive intermediates.
- Purify via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization (e.g., CHCl₃/hexane) to achieve >95% purity .
- Monitor reaction progress with TLC or LC-MS to minimize side products.
Basic: How should researchers characterize the compound’s structural integrity?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is critical:
- NMR Spectroscopy:
- ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at 4- and 2-positions, furan ring protons at δ 6.2–7.4 ppm) .
- X-ray Diffraction:
- Single-crystal X-ray analysis (monoclinic system, space group P2₁/n) resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
- High-Resolution Mass Spectrometry (HRMS):
- Validate molecular weight (expected [M+H]⁺ ~600–650 Da) with <2 ppm error .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) targeting serotonin or dopamine receptors?
Methodological Answer:
- Receptor Binding Assays:
- Radioligand displacement assays (e.g., ³H-spiperone for D₂/D₃ receptors) to measure Ki values. Compare with reference antagonists like haloperidol .
- Use CHO-K1 cells expressing cloned human receptors for selectivity profiling .
- Functional Assays:
- cAMP accumulation or β-arrestin recruitment assays to determine agonist/antagonist activity .
- Computational Docking:
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions may arise from assay variability or compound stability. Mitigate with:
- Standardized Assay Conditions:
- Use identical cell lines (e.g., HEK293 vs. CHO-K1), buffer systems, and incubation times.
- Validate compound stability via LC-MS before assays (e.g., detect hydrolysis of ethanediamide in aqueous media) .
- Control Experiments:
Advanced: What computational methods predict metabolic stability and toxicity?
Methodological Answer:
- Metabolism Prediction:
- Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify likely cytochrome P450 oxidation sites (e.g., demethylation of methoxy groups) .
- Toxicity Profiling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
